(S)-(+)-3-Aminopyrrolidine dihydrochloride
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Overview
Description
(S)-(+)-3-Aminopyrrolidine dihydrochloride is an aminopyrrolidine derivative. It is a key intermediate in the synthesis of a large number of chiral drugs. The compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antibiotics and other therapeutic agents .
Scientific Research Applications
(S)-(+)-3-Aminopyrrolidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of antibiotics, antiviral agents, and other therapeutic drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride typically involves the use of palladium and methanol as raw materials. One common synthetic route includes the hydrogenation of (S)-1-benzyl-3-aminopyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various chiral amines, amides, and imines. These products are often used as intermediates in the synthesis of more complex pharmaceutical compounds .
Mechanism of Action
The mechanism of action of (S)-(+)-3-Aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-(+)-3-Aminopyrrolidine dihydrochloride include:
- (S)-3-Aminopyrroline
- (S)-3-Aminopyrrolidine hydrochloride
- (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and its high purity, which are crucial for its effectiveness as an intermediate in the synthesis of chiral drugs. Its unique properties make it highly valuable in pharmaceutical research and industrial applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride can be achieved through the resolution of racemic 3-Aminopyrrolidine using a chiral acid. The resulting (S)-(+)-3-Aminopyrrolidine can then be converted to its dihydrochloride salt.", "Starting Materials": [ "3-Aminopyrrolidine", "Chiral acid (e.g. tartaric acid, camphorsulfonic acid)" ], "Reaction": [ "Resolution of racemic 3-Aminopyrrolidine using a chiral acid to obtain (S)-(+)-3-Aminopyrrolidine", "Dissolve (S)-(+)-3-Aminopyrrolidine in hydrochloric acid and add diethyl ether to precipitate the dihydrochloride salt", "Filter and wash the solid with diethyl ether to obtain (S)-(+)-3-Aminopyrrolidine dihydrochloride" ] } | |
CAS No. |
116183-83-6 |
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
(3S)-pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |
InChI Key |
NPPLFOLRHWBLKV-WCCKRBBISA-N |
Isomeric SMILES |
C1CNC[C@H]1N.Cl |
SMILES |
C1CNCC1N.Cl.Cl |
Canonical SMILES |
C1CNCC1N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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